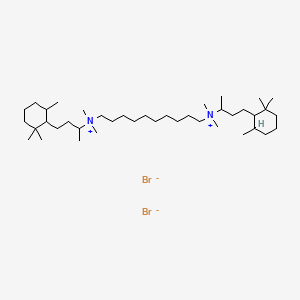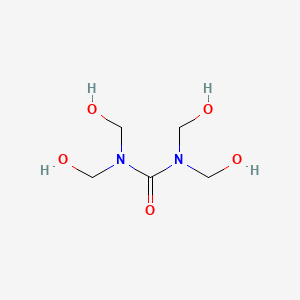
Urea, tetrakis(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tetrakis(hydroxymethyl)phosphonium chloride-urea precondensate involves a two-step process:
Synthesis of Tetrakis(hydroxymethyl)phosphonium Chloride: This is achieved by reacting phosphine (PH₃) with formaldehyde (H₂CO) in the presence of hydrochloric acid (HCl) at 50-60°C.
Formation of the Precondensate: The tetrakis(hydroxymethyl)phosphonium chloride is then mixed with urea in a reaction kettle at 80-85°C to form the precondensate.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but on a larger scale. The process is optimized to increase reaction speed and efficiency, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Urea, tetrakis(hydroxymethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Substitution: It can undergo substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reagents such as amines and phenols are used in substitution reactions.
Major Products
Oxidation: Produces phosphine oxide derivatives.
Substitution: Forms various substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
Urea, tetrakis(hydroxymethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of urea, tetrakis(hydroxymethyl)- involves its ability to form covalent bonds with other molecules. In flame retardant applications, it reacts with cellulose fibers in textiles to form a protective char layer that inhibits combustion . As a biocide, it disrupts microbial cell membranes, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: A precursor to the urea precondensate, used in similar applications.
Tetrakis(hydroxymethyl)glycoluril: Used in N-methylenation reactions with arylamines.
Uniqueness
Urea, tetrakis(hydroxymethyl)- is unique due to its combined properties of flame retardancy and biocidal activity. This dual functionality makes it highly valuable in both the textile and water treatment industries .
Propiedades
Número CAS |
2787-01-1 |
|---|---|
Fórmula molecular |
C5H12N2O5 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
1,1,3,3-tetrakis(hydroxymethyl)urea |
InChI |
InChI=1S/C5H12N2O5/c8-1-6(2-9)5(12)7(3-10)4-11/h8-11H,1-4H2 |
Clave InChI |
AKTDWFLTNDPLCH-UHFFFAOYSA-N |
SMILES canónico |
C(N(CO)C(=O)N(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


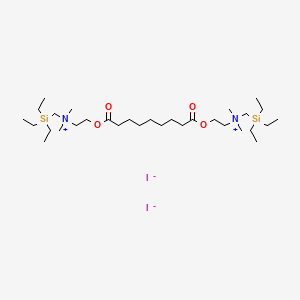
![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
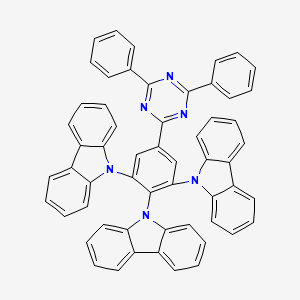
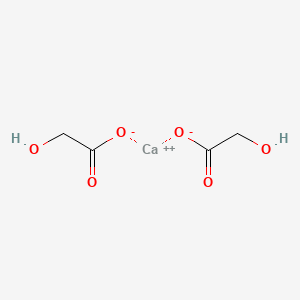
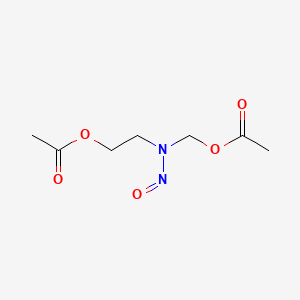
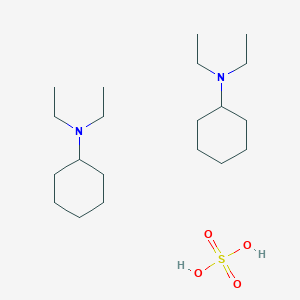

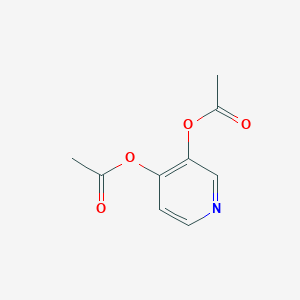

![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
